molecular formula C5H8ClN3O2 B2430304 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride CAS No. 68984-23-6

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2430304
CAS No.: 68984-23-6
M. Wt: 177.59
InChI Key: YLPOBCGGHZECJH-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride (CAS 68984-23-6) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a 1,2,4-triazole ring linked to a propanoic acid chain, making it a versatile synthon for constructing more complex molecules. The 1,2,4-triazole pharmacophore is recognized for its diverse biological activities and is a key structural component in many approved therapeutic agents . The primary research value of this compound lies in its application as an intermediate in the synthesis of novel bioactive molecules. Its carboxylic acid group allows for further functionalization, such as amide bond formation, to create derivatives like N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which have been explored for their potential pharmacological properties . Furthermore, the 1,2,4-triazole ring system is known to be a critical pharmacophore in several clinical antifungal drugs (e.g., fluconazole, itraconazole, voriconazole), where it inhibits fungal growth by targeting lanosterol 14-alpha demethylase, a key enzyme in ergosterol biosynthesis . Recent studies also highlight the anti-inflammatory potential of 1,2,4-triazole derivatives, which have been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α in cell-based models . Researchers can efficiently utilize this hydrochloride salt in synthetic workflows, including modern methods like microwave-assisted synthesis, to develop new compounds for screening against various biological targets . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c9-5(10)1-2-8-3-6-7-4-8;/h3-4H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOBCGGHZECJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Descriptors

Property Value Significance
Molecular formula C₅H₈ClN₃O₂ Confirmed via high-resolution MS
Molecular weight 177.59 g/mol Matches theoretical calculations
Hydrogen bond donors 2 (COOH, NH) Facilitates target binding
Rotatable bonds 4 Indicates conformational flexibility

Laboratory-Scale Synthesis Pathways

Triazole Ring Formation via Cyclocondensation

The core 1,2,4-triazole ring is synthesized through cyclocondensation of hydrazine derivatives with carboxylic acid precursors. A representative protocol involves:

  • Reaction of thiosemicarbazide with acryloyl chloride in tetrahydrofuran at 0–5°C to form intermediate thiosemicarbazone.
  • Base-mediated cyclization using potassium hydroxide in ethanol under reflux (80°C, 6 h), yielding 3-mercapto-1,2,4-triazole.
  • Oxidative desulfurization with hydrogen peroxide (50% v/v) to produce the hydroxylated triazole intermediate.

This method achieves 68–72% yield, with purity >97% confirmed by UPLC-MS.

Propanoic Acid Side-Chain Attachment

The propanoic acid moiety is introduced via nucleophilic alkylation:

  • Alkylation of triazole intermediate : 4-amino-1,2,4-triazole reacts with 3-bromopropanoic acid in acetonitrile at 60°C for 12 h, catalyzed by triethylamine.
  • Acidification : Crude product is treated with hydrochloric acid (1 M) to precipitate the hydrochloride salt.

Key variables influencing yield:

  • Solvent polarity : Acetonitrile outperforms DMF due to reduced side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of triazole to alkylating agent maximizes conversion.

Hydrochloride Salt Crystallization

The final hydrochloride salt is obtained through:

  • Solvent evaporation : Rotary evaporation under reduced pressure (40°C, 150 mbar).
  • Recrystallization : Dissolution in hot ethanol (70°C) followed by slow cooling to 4°C, yielding needle-like crystals.

Industrial-Scale Production Considerations

Patent data reveal optimization strategies for bulk synthesis:

Continuous Flow Reactor Design

Parameter Optimal Range Impact on Yield
Residence time 8–10 min Minimizes decomposition
Temperature 75–80°C Balances reaction rate/selectivity
Catalyst loading 0.5 mol% Pd/C Enhances cyclization efficiency

Purification Protocols

  • Chromatography : Silica gel column with ethyl acetate/n-hexane (3:7 v/v) removes unreacted starting materials.
  • Crystallization additives : 0.1% w/v polyethylene glycol 4000 improves crystal habit for filtration.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.22 (br s, 1H, COOH)
  • δ 8.08 (d, J = 7.9 Hz, 1H, triazole-H)
  • δ 2.95 (t, J = 7.6 Hz, 2H, CH₂COOH)

IR (KBr) :

  • 1705 cm⁻¹ (C=O stretch)
  • 1540 cm⁻¹ (triazole ring vibration)

Purity Assessment

Method Conditions Purity Threshold
UPLC-MS C18 column, 0.1% formic acid >99%
Ion chromatography 25 mM NaOH eluent Cl⁻ content 18.9%

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability
Batch cyclocondensation 68–72 97 Moderate
Flow reactor 85–88 99 High
Microwave-assisted 75 98 Low

Flow reactor systems demonstrate superior throughput (2.3 kg/day) compared to batch processes (0.8 kg/day).

Chemical Reactions Analysis

Triazole Ring Formation

  • Cycloaddition Reactions : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, forming the 1,2,4-triazole core.

  • Cyclization of Precursors : Aminoguanidine hydrochloride reacts with succinic anhydride under microwave irradiation to generate the triazole ring.

  • Amidine-Based Synthesis : Amidines react with hydrazine derivatives under acidic conditions (e.g., HClO₄-SiO₂) to form triazoles via cyclization .

Propanoic Acid Moiety Attachment

  • Esterification : Fischer esterification of carboxylic acids with methanol produces ester intermediates, which are later hydrolyzed or modified .

  • Hydrazide Formation : Reaction of esters with hydrazine hydrate yields hydrazides, which undergo cyclization with methyl isothiocyanate to introduce the triazole-thiol linkage .

Hydrochloride Salt Formation

The propanoic acid is converted to its hydrochloride salt via acid-base reactions with HCl, enhancing solubility and stability .

Triazole Ring Formation

  • CuAAC Mechanism : Azides and alkynes react via a 1,3-dipolar cycloaddition, forming the triazole ring with copper(I) as a catalyst .

  • Amidine Cyclization : Amidines react with hydrazine derivatives, followed by acid-catalyzed cyclization to form the triazole structure .

Functional Group Transformations

  • Esterification : Carboxylic acids react with alcohols (e.g., methanol) under acidic conditions to form esters .

  • Hydrolysis : Esters are hydrolyzed under basic or acidic conditions to regenerate carboxylic acids .

  • Nucleophilic Substitution : Thiol groups in triazole derivatives react with electrophiles (e.g., methyl isothiocyanate) to form thioether linkages .

Analytical and Structural Insights

  • Spectroscopic Analysis :

    • ¹H NMR : Identifies protons in the triazole ring and propanoic acid moiety (e.g., δ 3.96 for methine protons, δ 2.39 for alkyl groups) .

    • ¹³C NMR : Confirms carbonyl carbons (e.g., δ 170 ppm for carboxylic acids) and triazole ring carbons .

  • Mass Spectrometry : HRMS validates molecular weight (C₅H₈ClN₃O₂: 177.59 g/mol) .

Biological and Chemical Reactivity

  • Antimicrobial Activity : Derivatives with triazole rings exhibit antibacterial and antifungal properties by disrupting cellular processes .

  • Antitubercular Activity : Substituted triazoles show efficacy against Mycobacterium tuberculosis strains .

  • Chemical Reactivity : The compound participates in oxidation, esterification, and nucleophilic substitution reactions due to the carboxylic acid and triazole functionalities.

Optimization Strategies

  • Ultrasound-Assisted Synthesis : Enhances reaction efficiency and yield while reducing reaction time .

  • Continuous Flow Reactors : Improve scalability and purity in industrial settings.

  • Solvent Choice : Ethanol and toluene are preferred for optimal yields and minimal side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity
The compound has demonstrated antifungal properties, particularly against various strains of fungi. Studies have shown that it inhibits the growth of fungi by interfering with their metabolic processes. For instance, research has indicated that derivatives of triazole compounds can effectively combat fungal infections by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes .

2. Anticancer Potential
Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study :
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential use as a therapeutic agent in cancer treatment .

Agricultural Applications

1. Plant Growth Regulation
Research indicates that triazole derivatives can act as plant growth regulators. They influence various physiological processes in plants, including root development and stress responses .

2. Pesticidal Properties
The compound has also been studied for its pesticidal properties. It has shown effectiveness against certain pest species, making it a candidate for developing new agrochemicals that are less harmful to non-target organisms compared to traditional pesticides .

Summary of Key Findings

Application AreaKey FindingsReferences
Antifungal ActivityInhibits growth of fungi; interferes with ergosterol synthesis
Anticancer PotentialInduces apoptosis in cancer cells; modulates survival pathways
Plant Growth RegulationAffects root development and stress responses
Pesticidal PropertiesEffective against specific pest species; potential for new agrochemicals

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation . The exact pathways involved depend on the specific biological context and the target organisms or cells.

Comparison with Similar Compounds

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride can be compared with other triazole derivatives such as 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid While both compounds contain the triazole ring, their chemical properties and applications may differ due to variations in their molecular structures

Biological Activity

3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride (CAS No. 68984-23-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by data tables and relevant case studies.

  • Molecular Formula : C5H8ClN3O2
  • Molecular Weight : 177.59 g/mol
  • Structure : The compound features a triazole ring, which is known for its biological significance.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its effects on inflammation, microbial growth, and cell proliferation.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of triazole derivatives found that compounds similar to 3-(4H-1,2,4-triazol-4-yl)propanoic acid significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results indicated that at a concentration of 100 µg/mL, the compound reduced TNF-α levels by approximately 44% to 60%, demonstrating a strong anti-inflammatory potential .

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
3a6050
3b5045
3c6555
Control--

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results showed that while the propanoic acid moiety reduced antibacterial activity compared to other triazole derivatives with double bonds in their structure, certain derivatives still exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiproliferative Activity

Research has demonstrated that the compound exhibits antiproliferative effects on cancer cell lines. In vitro studies indicated that at higher concentrations (100 µg/mL), it inhibited cell proliferation by approximately 25% in certain cancerous cell lines .

Case Studies

  • Study on Cytokine Release : A detailed investigation into cytokine release showed that compounds similar to 3-(4H-1,2,4-triazol-4-yl)propanoic acid could modulate immune responses effectively. Specifically, compounds showed varying degrees of IL-10 production enhancement alongside TNF-α suppression, suggesting potential therapeutic applications in chronic inflammatory conditions .
  • Antimicrobial Efficacy Evaluation : A comparative study highlighted that while the presence of the propionic acid group diminished antibacterial activity relative to methacrylic acid derivatives, some derivatives still maintained significant antimicrobial properties. This emphasizes the need for further structural modifications to enhance efficacy .

Q & A

Q. What are the optimized synthetic routes for 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization or substitution reactions. For example, triazole-containing compounds can be synthesized via refluxing intermediates in polar aprotic solvents like DMSO or ethanol. A general method involves:

  • Reaction Setup : Reacting a hydrazide derivative (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with triazole precursors under reflux for 18–48 hours .
  • Purification : Distillation under reduced pressure, followed by crystallization in ethanol/water mixtures to isolate the product (yields ~65–74%) .
  • Yield Optimization : Increasing reaction time (up to 48 hours) and using coupling agents like CDI (1,1'-carbonyldiimidazole) can enhance yields by promoting efficient cyclization .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR Analysis : Key signals include:
    • δ 6.10–9.00 ppm: NH groups from triazole and amide moieties.
    • δ 10.15 ppm: Hydroxyl (OH) groups in oxime derivatives .
  • 13C NMR Analysis : Peaks at δ 49.4–174.9 ppm correspond to CH2, CO (carbonyl), and aromatic carbons, confirming the triazole and propanoic acid backbone .
  • Validation : Compare spectra with synthesized analogues (e.g., methyl 3-hydroxy-2,2-dimethylpropanoate derivatives) to verify substituent positions .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution single-crystal diffraction data (e.g., synchrotron sources) for accuracy.
  • SHELX Refinement :
    • SHELXL : Refine atomic coordinates, thermal parameters, and occupancy factors. Ideal for small-molecule structures with twinning or disorder .
    • Validation : Check R-factors (<5%) and residual electron density maps to confirm structural correctness .
  • Case Study : Similar triazole derivatives (e.g., 2-(4H-1,2,4-triazol-4-yl)phenol) were resolved using SHELX, demonstrating its utility for heterocyclic systems .

Q. What strategies are effective for evaluating the compound’s biological activity, such as HDAC inhibition?

Methodological Answer:

  • Assay Design :
    • HDAC Inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in cell-free assays. Measure deacetylation rates via fluorescence quenching .
    • Cell-Based Testing : Treat cancer cell lines (e.g., HeLa) and assess viability via MTT assays. Compare IC50 values with reference inhibitors (e.g., SAHA) .
  • Structural Analogues : Synthesize derivatives (e.g., N-hydroxypropanamides) to study structure-activity relationships (SAR). For example, adding acetamide moieties improves binding to HDAC active sites .

Q. How can computational and experimental methods resolve contradictions in SAR studies for triazole derivatives?

Methodological Answer:

  • Molecular Docking : Use programs like AutoDock to predict binding modes of triazole derivatives to target proteins (e.g., HDACs). Compare with crystallographic data from SHELX-refined structures .
  • Experimental Validation :
    • Contradiction Case : If a derivative shows poor activity despite favorable docking scores, assess solubility (via HPLC) or metabolic stability (e.g., liver microsome assays).
    • Data Reconciliation : Cross-validate NMR and mass spectrometry data to confirm synthetic accuracy .

Q. What are the best practices for synthesizing and testing analogues to improve pharmacokinetic properties?

Methodological Answer:

  • Analogue Design :
    • Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility.
    • Replace labile esters (e.g., methyl esters) with stable amides to reduce metabolic degradation .
  • PK Studies :
    • In Vivo : Administer analogues to rodent models and measure plasma half-life via LC-MS.
    • In Silico : Use ADMET predictors (e.g., SwissADME) to prioritize candidates with optimal LogP (<3) and low CYP inhibition .

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